3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole
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Overview
Description
3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a phenyl group and a trifluoromethoxy group attached to the benzo[c]isoxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs, minimize toxicity, and simplify the separation of reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is explored for its applications in materials science, including the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
5-Trifluoromethoxyisoxazole:
3-Phenyl-5-methoxyisoxazole: Contains a methoxy group instead of a trifluoromethoxy group, leading to differences in electronic properties and reactivity
Uniqueness
3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole is unique due to the presence of both the phenyl and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
22172-64-1 |
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Molecular Formula |
C14H8F3NO2 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethoxy)-2,1-benzoxazole |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)19-10-6-7-12-11(8-10)13(20-18-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IFBYTZLVABQYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC(F)(F)F |
Origin of Product |
United States |
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